3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one
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Overview
Description
3-(1-Bromonaphthalen-2-yl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a bromonaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Bromonaphthalen-2-yl)cyclobutanone can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction of 3-(2-bromophenyl)cyclobutanone with tri-n-butylvinyltins . The reaction is typically carried out under nitrogen atmosphere using standard Schlenk and glove box techniques .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromonaphthalen-2-yl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutanones.
Scientific Research Applications
3-(1-Bromonaphthalen-2-yl)cyclobutanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-(1-bromonaphthalen-2-yl)cyclobutanone involves its interaction with various molecular targets. The bromonaphthalene moiety can participate in π-π interactions, while the cyclobutanone ring can undergo ring-opening reactions under specific conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)cyclobutanone
- 3-(2-Isopropenylphenyl)cyclobutanone
- 3-(2-Propenylphenyl)cyclobutanone
Uniqueness
3-(1-Bromonaphthalen-2-yl)cyclobutanone is unique due to the presence of the bromonaphthalene moiety, which imparts distinct electronic and steric properties compared to other cyclobutanone derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
918299-25-9 |
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Molecular Formula |
C14H11BrO |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
3-(1-bromonaphthalen-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C14H11BrO/c15-14-12-4-2-1-3-9(12)5-6-13(14)10-7-11(16)8-10/h1-6,10H,7-8H2 |
InChI Key |
QDQUJAWSXRFKPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C2=C(C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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